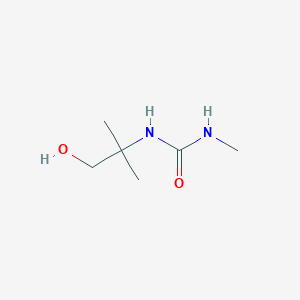
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- is a chemical compound with a unique structure that makes it valuable in various scientific research fields. This compound is known for its applications in drug delivery systems, polymer synthesis, and catalysis.
Preparation Methods
The synthesis of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- involves reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The reaction conditions typically include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with halides or other nucleophiles in the presence of a suitable catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- involves its interaction with specific molecular targets and pathways. For example, it may act as a ligand for metal-catalyzed reactions, facilitating the formation of cyclometallated complexes via chelation-assistance . This interaction can lead to the activation of inert C-H bonds, enabling the functionalization of complex molecules.
Comparison with Similar Compounds
Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- can be compared with other similar compounds, such as:
N-1-Adamantyl-N’-(2-hydroxy-1,1-dimethylethyl)urea: This compound has a similar structure but with an adamantyl group, which may impart different chemical and physical properties.
N-Cyclohexyl-N’-(2-hydroxy-1,1-dimethylethyl)urea: This compound contains a cyclohexyl group, which can affect its reactivity and applications.
The uniqueness of Urea, N-(2-hydroxy-1,1-dimethylethyl)-N’-methyl- lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
CAS No. |
885024-85-1 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
1-(1-hydroxy-2-methylpropan-2-yl)-3-methylurea |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,4-9)8-5(10)7-3/h9H,4H2,1-3H3,(H2,7,8,10) |
InChI Key |
SMEJDOFWKJVFCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















